molecular formula C12H11ClN2O2 B1493688 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol CAS No. 774607-91-9

6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol

Cat. No. B1493688
CAS RN: 774607-91-9
M. Wt: 250.68 g/mol
InChI Key: QBKHHVWOCARFAO-UHFFFAOYSA-N
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Description

The compound “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” would likely involve a pyrimidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom and a methoxy group attached, and the pyrimidine ring would have a hydroxyl group and a methyl group attached .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” would depend on its specific structure. Pyrimidine derivatives generally have good solubility in organic solvents .

Scientific Research Applications

Synthesis of N-Substituted Benzimidazole Derivatives

This compound has been used in the synthesis of N-substituted benzimidazole derivatives . The transformation is promoted by inexpensive and readily available lipase in methanol at 45 °C for 35 min . A wide range of β-amino sulfone, β-amino nitrile, and β-amino carbonyl compounds were efficiently and selectively synthesized in high yields (76–97%) .

Microfluidics Biocatalysis System

A microfluidic biocatalysis system was applied to the synthesis of N-substituted benzimidazole derivatives . This approach is a promising fast synthesis strategy for further research to develop novel and highly potent active drugs .

Drug Research and Development

Benzimidazole compounds with various substituents have been proven to possess a wide range of biological activities . They have been extensively studied for their potential therapeutic applications.

Anti-Inflammatory Activity

Benzimidazole compounds have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

These compounds have also shown anticancer activity . This suggests that they could be used in the development of new anticancer therapies .

Anti-Hypertension Activity

Benzimidazole compounds have been found to have anti-hypertension activity . This makes them potential candidates for the development of new anti-hypertension drugs .

Anti-Diabetic Activity

These compounds have also shown anti-diabetic activity . This suggests that they could be used in the development of new anti-diabetic therapies .

Anti-HIV Activity

Benzimidazole compounds have been found to have anti-HIV activity . This makes them potential candidates for the development of new anti-HIV drugs .

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-14-10(6-12(16)15-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKHHVWOCARFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol

Synthesis routes and methods

Procedure details

A mixture of 3-(5-chloro-2-methoxy-phenyl)-3-oxopropionic acid ethyl ester (0.9 g, 3.2 mmol), acetamidine hydrochloride (448 mg, 4.7 mmol) and potassium carbonate (1.3 g, 9.6 mmol) in ethanol (15 ml) was stirred at 100° C. in thick wall tube for 60 hours. After cooling to room temperature, the mixture was poured into ice cold water. The solid was collected by filtration, washed with water and ether and dried under vacuum to provide 6-(5-chloro-2-methoxy-phenyl)-2-methyl-3H-pyrimidin-4-one (530 mg, 68% yield) as a white powder. 1H NMR (DMSO-d6) δ 2.32 (s, 3H, CH3), 3.85 (s, 3H, CH3), 6.77 (s, 1H, CH, Ar), 7.15 (d, 1H, J=8.8 Hz, Ar), 7.45 (dd, 1H, J=8.8 Hz, J=2.9 Hz, Ar), 7.90 (d, 1H, J=2.9 Hz, Ar), 12.42 (s, 1H, NH).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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